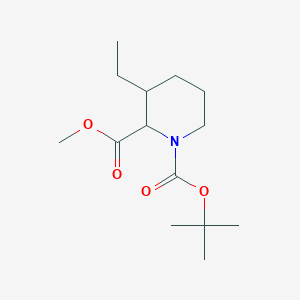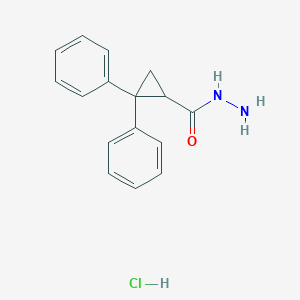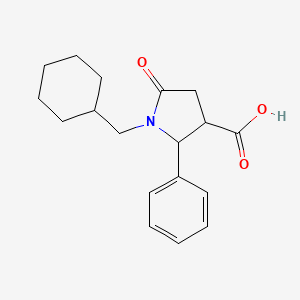
1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid
Overview
Description
1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid, also known as CPMPCA, is a cyclic carboxylic acid that is widely used in scientific research. It is a versatile compound that can be used as a starting material in organic synthesis, as a reagent for various transformations, and as a probe for studying the mechanism of action of various drugs. CPMPCA is also used in various biochemical and physiological studies, as it has a wide range of applications.
Scientific Research Applications
1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid is widely used in scientific research due to its versatile properties. It is used as a starting material in organic synthesis, as a reagent for various transformations, and as a probe for studying the mechanism of action of various drugs. 1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid is also used in various biochemical and physiological studies, as it has a wide range of applications.
Mechanism of Action
1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid is known to act as an inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). 1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. 1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid is also known to act as an agonist of the G protein-coupled receptor GPR40, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects
1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been found to have beneficial effects on the cardiovascular system, as it can reduce blood pressure and improve lipid profiles. 1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid has also been found to have neuroprotective effects, as it can protect neurons from oxidative stress and reduce the risk of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid in lab experiments is that it is a relatively inexpensive and readily available compound. Additionally, it is a highly versatile compound that can be used in a variety of scientific research applications. However, there are some limitations to using 1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid in lab experiments. For example, it has a low solubility in water, which can make it difficult to use in certain experiments. Additionally, 1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid is a relatively unstable compound, which can make it difficult to store and handle.
Future Directions
The future of 1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid research is promising, as it has the potential to be used in a variety of scientific applications. For example, 1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid could be used to develop new drugs and therapies for various diseases, such as cancer, diabetes, and cardiovascular disease. Additionally, 1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid could be used to develop new methods for studying the mechanism of action of various drugs and to develop new methods for studying the biochemical and physiological effects of drugs. 1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid could also be used to develop new methods for studying the structure and function of proteins and other biomolecules. Finally, 1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid could be used to develop new methods for studying the structure and function of enzymes, as well as new methods for studying the structure and function of other biological macromolecules.
properties
IUPAC Name |
1-(cyclohexylmethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-16-11-15(18(21)22)17(14-9-5-2-6-10-14)19(16)12-13-7-3-1-4-8-13/h2,5-6,9-10,13,15,17H,1,3-4,7-8,11-12H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQAJFCYCQEOCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C(C(CC2=O)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylmethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




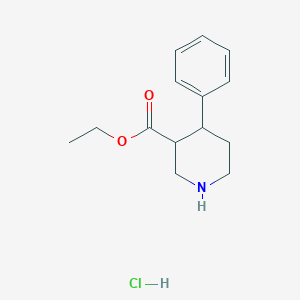
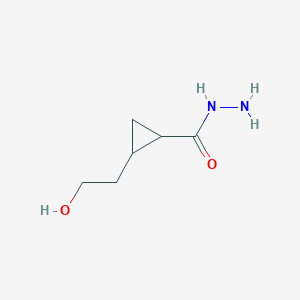

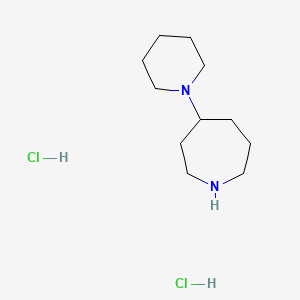

![3-Cyclopentyl-1-methyl-5-[4-methylpyrrolidinyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one hydrochloride](/img/structure/B1486179.png)
![1-[1-(3-Pyrrolidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1486183.png)

![3-(Aminomethyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ol](/img/structure/B1486185.png)
![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarboxamide](/img/structure/B1486188.png)
